2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a bromopyridinyl group, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromopyridinyl group through a coupling reaction. The final step involves the formation of the hydroxypropanoic acid moiety through a series of oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The bromopyridinyl group can participate in halogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxypropanoic acid moiety can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid is unique due to the specific positioning of the bromine atom on the pyridinyl ring, which can influence its reactivity and interaction with biological targets. The combination of the benzyloxycarbonyl group, bromopyridinyl group, and hydroxypropanoic acid moiety provides a versatile scaffold for further functionalization and application in various research fields.
Properties
Molecular Formula |
C16H15BrN2O5 |
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Molecular Weight |
395.20 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O5/c17-12-6-11(7-18-8-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22) |
InChI Key |
HKZCAZKIUVVJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC(=CN=C2)Br)O)C(=O)O |
Origin of Product |
United States |
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